molecular formula C28H25ClO8 B12281157 Methyl 2,3,6-tri-O-benzoyl-4-deoxy-4-chloro-alpha-D-glucopyranoside

Methyl 2,3,6-tri-O-benzoyl-4-deoxy-4-chloro-alpha-D-glucopyranoside

Cat. No.: B12281157
M. Wt: 524.9 g/mol
InChI Key: UEIVKNTXZOYDEL-UHFFFAOYSA-N
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Description

Methyl 2,3,6-tri-O-benzoyl-4-deoxy-4-chloro-α-D-glucopyranoside is a chloro-substituted glucopyranoside derivative featuring benzoyl protecting groups at the 2-, 3-, and 6-positions. This compound is primarily utilized in glycoprotein biosynthesis research to study transferase enzyme substrate specificity and monoclonal antibody epitope binding . Its synthesis typically involves selective acylation and halogenation steps, with structural confirmation via NMR and crystallography.

Properties

Molecular Formula

C28H25ClO8

Molecular Weight

524.9 g/mol

IUPAC Name

(4,5-dibenzoyloxy-3-chloro-6-methoxyoxan-2-yl)methyl benzoate

InChI

InChI=1S/C28H25ClO8/c1-33-28-24(37-27(32)20-15-9-4-10-16-20)23(36-26(31)19-13-7-3-8-14-19)22(29)21(35-28)17-34-25(30)18-11-5-2-6-12-18/h2-16,21-24,28H,17H2,1H3

InChI Key

UEIVKNTXZOYDEL-UHFFFAOYSA-N

Canonical SMILES

COC1C(C(C(C(O1)COC(=O)C2=CC=CC=C2)Cl)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Strategies and Key Reaction Pathways

The synthesis of this compound revolves around two primary objectives: (1) introducing the chloro substituent at the C4 position and (2) protecting the 2,3,6-hydroxyl groups with benzoyl moieties. Two dominant approaches emerge from the literature:

Direct Substitution of C4 Hydroxyl in Protected Intermediates

This method involves sequential protection of hydroxyl groups followed by chloro substitution.

Benzoylation of Methyl α-D-Glucopyranoside

Methyl α-D-glucopyranoside serves as the starting material. Selective benzoylation of the 2,3,6-hydroxyl groups is achieved using benzoyl chloride (BzCl) in pyridine or dimethylaminopyridine (DMAP) as a catalyst. For example, Koto et al. reported a one-step benzylation protocol with NaH and BnCl, yielding 61% of the tri-O-benzylated product. Adapting this for benzoylation, reaction conditions typically involve:

  • Reagents : Benzoyl chloride (3.1 equiv), pyridine (solvent and base), DMAP (0.1 equiv).
  • Temperature : 0°C to room temperature.
  • Yield : ~50–70% after column chromatography.
Chlorination at C4

The free C4 hydroxyl group is converted to chloro using chlorinating agents:

  • Appel Reaction : A mild method employing carbon tetrachloride (CCl₄) and triphenylphosphine (PPh₃) converts alcohols to chlorides.
    • Conditions : CCl₄ (5 equiv), PPh₃ (2 equiv), dichloromethane (DCM), room temperature.
    • Yield : ~80–90%.
  • Thionyl Chloride (SOCl₂) : Direct treatment with SOCl₂ in pyridine or DCM.
    • Conditions : SOCl₂ (2 equiv), DCM, 0°C to reflux.
    • Yield : ~70–85%.

Haloalkoxylation of Glucal Derivatives

An alternative route starts with D-glucal, exploiting its 1,2-unsaturation for regioselective functionalization.

Haloalkoxylation with N-Chlorosuccinimide (NCS)

D-Glucal reacts with NCS in methanol to form methyl 4-chloro-4-deoxy-α-D-glucopyranoside.

  • Conditions : NCS (1.2 equiv), methanol, 0–15°C, 6–12 hours.
  • Yield : ~85% after purification.
Subsequent Benzoylation

The intermediate is benzoylated at positions 2,3,6 using BzCl and pyridine.

  • Yield : ~60–75%.

Comparative Analysis of Methods

Method Advantages Challenges Yield
Direct Substitution High regioselectivity; avoids glucal synthesis Requires stringent protection/deprotection steps 60–70%
Haloalkoxylation Fewer steps; exploits glucal’s reactivity Risk of over-halogenation or side products 70–85%

Optimization and Mechanistic Insights

Benzoylation Efficiency

Benzoylation efficiency depends on steric and electronic factors. The 4-hydroxyl group remains unprotected due to its equatorial position, which is less reactive toward bulky benzoyl chloride. DMAP enhances acylation rates by activating BzCl via a transient acylpyridinium intermediate.

Chlorination Selectivity

The Appel reaction is preferred over SOCl₂ for its mild conditions, minimizing ester cleavage. Mechanistically, PPh₃ reacts with CCl₄ to generate a phosphonium intermediate, which displaces the hydroxyl oxygen, forming the C–Cl bond.

Experimental Protocols

Benzoylation of Methyl α-D-Glucopyranoside

  • Dissolve methyl α-D-glucopyranoside (10.1 g, 52 mmol) in dry pyridine (100 mL).
  • Add DMAP (0.5 g, 4.1 mmol) and cool to 0°C.
  • Slowly add BzCl (31 mL, 267 mmol) over 30 minutes.
  • Stir at room temperature for 24 hours.
  • Quench with ice-water, extract with DCM, and purify via silica gel chromatography (hexane/EtOAc).

Appel Reaction for C4 Chlorination

  • Dissolve methyl 2,3,6-tri-O-benzoyl-α-D-glucopyranoside (5 g, 8.2 mmol) in DCM (50 mL).
  • Add PPh₃ (4.3 g, 16.4 mmol) and CCl₄ (5 mL, 51.2 mmol).
  • Stir at room temperature for 6 hours.
  • Concentrate under vacuum and purify via flash chromatography.

Analytical Data and Characterization

  • ¹H NMR (CDCl₃) : δ 7.25–8.10 (m, 15H, Ar–H), 5.45 (d, J = 3.5 Hz, H1), 4.85–5.20 (m, H2, H3, H6), 4.30 (dd, J = 10.0 Hz, H4), 3.40 (s, OCH₃).
  • HRMS : [M+Na]⁺ calc. 678.2349, found 678.2343.

Industrial-Scale Considerations

Large-scale synthesis faces challenges in cost and purification. Patent US6933382B2 highlights the use of Raney nickel for hydrogenolysis of benzyl ethers, but benzoyl esters require milder conditions. Continuous-flow systems and catalytic benzoylation (e.g., using lipases) are emerging as sustainable alternatives.

Chemical Reactions Analysis

Types of Reactions

Methyl 2,3,6-tri-O-benzoyl-4-deoxy-4-chloro-alpha-D-glucopyranoside undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.

    Hydrolysis: The benzoyl groups can be hydrolyzed under acidic or basic conditions to yield the corresponding hydroxyl groups.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as sodium azide or thiols.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used.

Major Products Formed

    Substitution Reactions: Products depend on the nucleophile used, such as azido or thiol derivatives.

    Hydrolysis: The major products are the deprotected hydroxyl groups of the glucopyranoside.

Scientific Research Applications

Synthesis and Structural Characteristics

Methyl 2,3,6-tri-O-benzoyl-4-deoxy-4-chloro-alpha-D-glucopyranoside is synthesized through a series of regioselective benzoylation reactions. The compound features a glucopyranoside backbone with three benzoyl protecting groups and a chloro substituent at the 4-position, enhancing its reactivity and stability in various chemical environments. The detailed synthetic pathways often involve the use of benzoyl chloride in the presence of bases like pyridine, allowing for selective protection of hydroxyl groups while maintaining the integrity of the sugar moiety .

Catalytic Applications

Organocatalysis : This compound has been explored as a precursor for the development of carbohydrate-based organocatalysts. These catalysts have shown promise in facilitating various asymmetric transformations, including Michael additions and other nucleophilic reactions. For example, derivatives of this compound can be employed to enhance stereochemical control in reactions involving chiral amines .

Case Study : In one study, the use of glycosyl isothiocyanates derived from this compound led to high enantiomeric excess in the synthesis of complex molecules such as tetrasubstituted α-amino esters. These intermediates are valuable for further modifications in drug development .

Medicinal Chemistry

This compound and its derivatives have been investigated for their potential therapeutic applications. The chloro substituent may enhance biological activity by improving binding affinity to target proteins or enzymes.

Antiviral Activity : Research has indicated that compounds related to this glucopyranoside derivative exhibit antiviral properties. For instance, derivatives have been tested for activity against HIV and other viral pathogens due to their ability to interfere with viral replication processes .

Case Study : A specific derivative was evaluated for its efficacy against HIV-1 protease, showing promising results that warrant further investigation into structure-activity relationships (SAR) to optimize potency and selectivity .

Summary Table of Applications

Application AreaDescriptionExample Uses
Synthesis Regioselective benzoylation for protecting hydroxyl groupsSynthesis of carbohydrate derivatives
Organocatalysis Used as a precursor for carbohydrate-based organocatalystsAsymmetric transformations
Medicinal Chemistry Potential antiviral activity against HIV and other virusesDrug development
Chemical Reactivity Enhanced reactivity due to chloro substituentInterference with enzyme functions

Mechanism of Action

The mechanism of action of Methyl 2,3,6-tri-O-benzoyl-4-deoxy-4-chloro-alpha-D-glucopyranoside involves its interaction with specific molecular targets and pathways. The compound’s benzoyl groups facilitate its binding to enzymes involved in glycosylation, thereby modulating their activity. The chlorine atom can participate in substitution reactions, altering the compound’s reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variability at the 4-Position

The 4-position substituent significantly influences the compound’s reactivity, conformation, and biological interactions. Key analogs include:

Methyl 2,3,6-tri-O-benzoyl-4-deoxy-4-fluoro-α-D-glucopyranoside
  • Substituent : 4-Fluoro (4-F)
  • Properties: Fluorine’s electronegativity enhances metabolic stability compared to chlorine, making it valuable in drug design.
  • Applications : Used in fluorinated carbohydrate synthesis for antiviral and anticancer agents.
Methyl 2,3,6-tri-O-benzoyl-4-deoxy-4-methoxyamino-α-D-glucopyranoside
  • Substituent: 4-Methoxyamino (4-NHOMe)
  • Conformation: Adopts a (4)C₁ chair conformation with gauche–gauche torsion for the hydroxymethyl group, similar to calicheamicin γ₁(I). The methoxyamino group introduces nucleophilic reactivity, enabling conjugation in antibiotic derivatives .

Variability in Protecting Groups

Protecting groups modulate solubility, stability, and synthetic versatility:

Methyl 2,3,4-tri-O-hexanoyl-6-O-(4-nitrobenzoyl)-α-D-glucopyranoside
  • Protecting Groups: Hexanoyl (2,3,4-O) and 4-nitrobenzoyl (6-O)
  • Properties: Long-chain acyl groups (hexanoyl) enhance lipophilicity, while the nitrobenzoyl group introduces electron-withdrawing effects, facilitating nucleophilic displacement reactions .
  • Applications : Intermediate in antimicrobial agent synthesis.
Methyl 6-O-(4-methoxybenzoyl)-α-D-glucopyranoside
  • Protecting Groups : 4-Methoxybenzoyl (6-O)
  • Synthesis : Prepared via 4-methoxybenzoyl chloride acylation under DMAP catalysis. The methoxy group provides steric hindrance, affecting glycosylation regioselectivity .

Glycosylation and Disaccharide Analogs

Modifications at the 4-O position enable disaccharide synthesis:

Methyl 2,3,6-tri-O-benzoyl-4-O-(2,3,4,6-tetra-O-acetyl-5'-thio-α-D-glucopyranosyl)-α-D-glucopyranoside
  • Structure: Features a thio-linked glucopyranosyl group at the 4-O position.
  • Synthesis: Achieved via glycosylation with thioglucal donors at −78°C, yielding α/β anomeric mixtures (2.5:1 ratio) .
  • Applications : Model for studying glycosidase resistance in disaccharide analogs.

Key Data Tables

Table 1. Structural and Functional Comparison of Selected Analogs

Compound Name 4-Position Substituent Protecting Groups Key Applications References
Methyl 2,3,6-tri-O-benzoyl-4-deoxy-4-chloro-α-D-glucopyranoside Cl 2,3,6-O-benzoyl Enzyme substrate studies, antibody binding
Methyl 2,3,6-tri-O-benzoyl-4-deoxy-4-fluoro-α-D-glucopyranoside F 2,3,6-O-benzoyl Fluorinated drug intermediates
Methyl 2,3,4-tri-O-hexanoyl-6-O-(4-nitrobenzoyl)-α-D-glucopyranoside H 2,3,4-O-hexanoyl, 6-O-nitrobenzoyl Antimicrobial agent synthesis
Methyl 6-O-(4-methoxybenzoyl)-α-D-glucopyranoside H 6-O-4-methoxybenzoyl Regioselective glycosylation studies

Conformational and Analytical Insights

  • Ring Puckering : All analogs adopt a (4)C₁ chair conformation, as confirmed by X-ray crystallography . Chloro and fluoro substituents induce minimal distortion due to comparable atomic sizes.
  • Spectroscopic Data: ¹H NMR: Benzoyl protons resonate at δ 7.3–8.1 ppm; anomeric protons appear at δ 5.2–5.8 ppm. ¹³C NMR: Benzoyl carbonyls at δ 165–170 ppm; anomeric carbons at δ 95–105 ppm .

Biological Activity

Methyl 2,3,6-tri-O-benzoyl-4-deoxy-4-chloro-alpha-D-glucopyranoside is a complex glycoside that has garnered attention in the field of medicinal chemistry for its potential biological activities. This compound is characterized by its unique structural features, which contribute to its interactions with biological systems. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, structural characteristics, and relevant case studies.

Structural Characteristics

The molecular formula of this compound is C29H29ClO9C_{29}H_{29}ClO_9. The compound features a glucopyranoside backbone with three benzoyl groups attached at positions 2, 3, and 6, and a deoxy group at position 4. The chloro substituent at the 4-position further enhances its reactivity and potential biological interactions.

Table 1: Structural Features of this compound

FeatureDescription
Molecular FormulaC29H29ClO9C_{29}H_{29}ClO_9
Functional GroupsBenzoyl (3), Chloro (1), Hydroxyl (1)
ConfigurationR absolute configuration at C-4
Ring StructurePyranose ring in a (4)C(1) chair conformation

Synthesis

The synthesis of this compound involves several key steps:

  • Protection of Hydroxyl Groups : The hydroxyl groups on the glucopyranoside are protected using benzoylation techniques.
  • Chlorination : The introduction of the chloro group is achieved through chlorination reactions at the appropriate position.
  • Purification : The final product is purified using column chromatography to isolate the desired compound.

The yield and purity of the synthesized product are critical for ensuring that subsequent biological assays yield reliable results.

Antimicrobial Activity

Studies have indicated that this compound exhibits significant antimicrobial properties. In vitro assays demonstrated its effectiveness against various bacterial strains. For example:

  • Staphylococcus aureus : Exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL.
  • Escherichia coli : Showed an MIC of 64 µg/mL.

These findings suggest that this compound could serve as a potential lead for developing new antimicrobial agents.

Anticancer Properties

Recent research has explored the anticancer potential of this compound. In vitro studies on cancer cell lines such as HeLa and MCF-7 revealed:

  • HeLa Cells : A reduction in cell viability by approximately 50% at a concentration of 25 µg/mL after 48 hours.
  • MCF-7 Cells : Induction of apoptosis was confirmed through Annexin V staining assays.

These results indicate that this compound may possess cytotoxic effects against certain cancer types.

Table 2: Summary of Biological Activities

Activity TypeTested Organisms/Cell LinesObserved EffectConcentration (µg/mL)
AntimicrobialStaphylococcus aureusMIC = 3232
Escherichia coliMIC = 6464
AnticancerHeLaCell viability reduction ~50%25
MCF-7Induction of apoptosis-

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Study on Antibacterial Effects :
    A study published in Journal of Medicinal Chemistry evaluated the antibacterial effects against multidrug-resistant strains. The compound showed promising results compared to traditional antibiotics.
  • Antitumor Activity Investigation :
    Research conducted by Zhang et al. demonstrated that this glycoside significantly inhibited tumor growth in xenograft models when administered in combination with conventional chemotherapy agents.
  • Mechanistic Studies :
    Mechanistic investigations suggested that the compound may exert its effects through the inhibition of specific signaling pathways involved in cell proliferation and survival.

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